molecular formula C18H24N4O4S B2586372 4-(methylsulfonamidomethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 1219903-99-7

4-(methylsulfonamidomethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide

Cat. No. B2586372
CAS RN: 1219903-99-7
M. Wt: 392.47
InChI Key: OEGODZLDXJSERH-UHFFFAOYSA-N
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Description

4-(methylsulfonamidomethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the drug metabolism of compounds structurally related to 4-(methylsulfonamidomethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide. For example, the use of Actinoplanes missouriensis in the microbial-based biocatalytic system has facilitated the production of mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and AMPA receptor potentiator, enabling detailed structural characterization via nuclear magnetic resonance spectroscopy. This approach supports full structure characterization of metabolites and serves as a novel method to monitor and quantify drug metabolites during clinical investigations (Zmijewski et al., 2006).

Novel Sulfonamide Synthesis

Research into the synthesis of 1,2,4-oxadiazol and sulfonamide derivatives has led to the development of novel chemical processes. For instance, the transformation of cyanomethanesulfonyl chloride with amines into various heterocyclic systems, including 1,2,4-oxadiazol-3-sulfonamides, showcases the versatility and potential applications of these chemical frameworks in medicinal chemistry and drug design. These processes are characterized by their ability to produce a range of heterocyclic compounds, highlighting the synthetic utility and application of sulfonamide-based chemistry in the development of biologically active compounds (Winterwerber et al., 2006).

Antimicrobial Activity of Sulfonamide Derivatives

Sulfonamide-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrate significant potential in addressing microbial resistance, with some showing promising results against various bacterial and fungal strains. The integration of sulfonamide groups into 1,3,4-oxadiazole frameworks is a noteworthy approach in the search for new antimicrobial agents, offering insights into the design of novel therapeutics (Kavitha et al., 2019).

properties

IUPAC Name

4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-27(24,25)20-11-13-7-9-15(10-8-13)18(23)19-12-16-21-17(22-26-16)14-5-3-2-4-6-14/h2-6,13,15,20H,7-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGODZLDXJSERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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